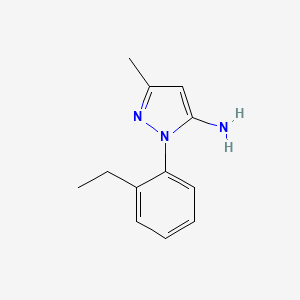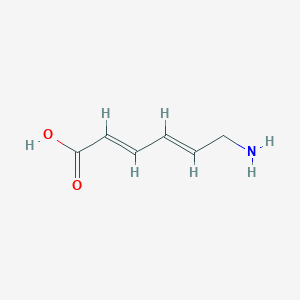
4-fluoro-N-(hydroxymethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-fluoro-N-(hydroxymethyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a fluorine atom and a hydroxymethyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-fluoro-N-(hydroxymethyl)- can be achieved through several methods. One common approach involves the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of benzamide, 4-fluoro-N-(hydroxymethyl)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-fluoro-N-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: 4-fluoro-N-(carboxymethyl)benzamide.
Reduction: 4-fluoro-N-(hydroxymethyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 4-fluoro-N-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of benzamide, 4-fluoro-N-(hydroxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor antagonism, the compound may block the binding of endogenous ligands, leading to altered cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: Similar structure but with a methyl group instead of a hydroxymethyl group.
4-Fluorobenzamide: Lacks the hydroxymethyl group.
N,N-Dimethylbenzamide: Contains two methyl groups on the amide nitrogen instead of a hydroxymethyl group.
Uniqueness
Benzamide, 4-fluoro-N-(hydroxymethyl)- is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
40478-09-9 |
|---|---|
Fórmula molecular |
C8H8FNO2 |
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
4-fluoro-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |
Clave InChI |
VGLPLLKJZIFQSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12120118.png)
![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)
![7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
![(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12120163.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)


